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Compound of Interest

Compound Name:
2-Methyl-4-

(trifluoromethoxy)benzaldehyde

Cat. No.: B1304983 Get Quote

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-4-
(trifluoromethoxy)benzaldehyde

Introduction: A Molecule of Interest in Modern
Synthesis
2-Methyl-4-(trifluoromethoxy)benzaldehyde is a substituted aromatic aldehyde that holds

significant interest for researchers in drug development and materials science. Its structure

combines three key functional moieties: an aldehyde group, a reactive handle for countless

chemical transformations; a methyl group, which can influence steric interactions and electronic

properties; and a trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group, in particular, is a

powerful modulator of physicochemical properties. It is highly lipophilic and metabolically

stable, and its strong electron-withdrawing nature can profoundly alter the reactivity of the

aromatic ring and the aldehyde.[1][2] Understanding the fundamental physical properties of this

compound is, therefore, the foundational first step for its effective use as a building block in the

synthesis of novel therapeutic agents and advanced materials.[3] This guide provides a

detailed examination of these properties, grounded in established analytical principles and

contextualized for the practicing scientist.
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The unique arrangement of functional groups in 2-Methyl-4-(trifluoromethoxy)benzaldehyde
dictates its physical behavior and chemical reactivity.

CAS Number: 886763-07-1[4]

Molecular Formula: C₉H₇F₃O₂[4]

Molecular Weight: 204.15 g/mol [4]

The structure features a benzene ring substituted with methyl, trifluoromethoxy, and formyl

(aldehyde) groups at positions 2, 4, and 1, respectively.

Caption: Molecular structure of 2-Methyl-4-(trifluoromethoxy)benzaldehyde.

Quantitative Physical Properties
A summary of the key physical data is presented below. It is important to note that some of

these values are predicted based on computational models, which is common for specialized

research chemicals.

Property Value Source

Boiling Point 222.1 ± 35.0 °C (Predicted) [5]

Density 1.293 ± 0.06 g/cm³ (Predicted) [5]

Refractive Index 1.4690 [5]

Sensitivity Air Sensitive [5]

Analysis of Properties
Boiling Point: The predicted boiling point of 222.1 °C is relatively high, reflecting the

compound's molecular weight of 204.15 g/mol and the presence of a polar aldehyde group,

which can participate in dipole-dipole interactions. The large uncertainty (± 35.0 °C) is

characteristic of computational predictions and underscores the need for experimental

verification.
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Density: With a predicted density of approximately 1.293 g/cm³, the compound is denser

than water. This is largely attributable to the presence of three heavy fluorine atoms in the

trifluoromethoxy group.

Refractive Index: The refractive index of 1.4690 is a crucial parameter for identity

confirmation and purity assessment. It reflects how light propagates through the substance

and is a characteristic physical constant.

Air Sensitivity: The designation "Air Sensitive" suggests that the aldehyde group is

susceptible to oxidation, likely forming the corresponding carboxylic acid upon prolonged

exposure to air.[5] This is a critical consideration for handling and storage, necessitating an

inert atmosphere (e.g., nitrogen or argon).

Experimental Determination of Physical Properties
To ensure scientific integrity, predicted data should be validated experimentally. The following

section outlines standard, self-validating protocols for determining key physical properties. The

causality behind each step is explained to highlight best practices.

Workflow for Physical Property Characterization
Caption: Standard workflow for experimental physical property validation.

Protocol 1: Boiling Point Determination (Microscale)
This method is suitable for small sample quantities and provides an accurate boiling point.

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the

surrounding atmospheric pressure. This protocol creates a contained system where this

equilibrium can be precisely observed.

Methodology:

Preparation: Place 0.2-0.3 mL of 2-Methyl-4-(trifluoromethoxy)benzaldehyde into a small-

diameter reaction tube.

Capillary Inversion: Take a melting point capillary tube, seal one end in a flame, and place it,

open-end down, into the reaction tube. The capillary acts as a manometer.
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Apparatus Assembly: Attach the reaction tube to a calibrated thermometer. The bulb of the

thermometer should be level with the sample.

Heating: Immerse the assembly in a heating bath (e.g., silicone oil). Heat the bath slowly (1-

2 °C per minute) with constant stirring to ensure uniform temperature distribution.

Observation: As the liquid heats, air trapped in the capillary will slowly bubble out. When the

boiling point is reached, a rapid and continuous stream of bubbles will emerge from the

capillary.

Equilibrium Point: Remove the heat source. The bubbling will slow and stop. The exact

boiling point is the temperature at which the liquid just begins to be drawn back into the

capillary tube. This is the point where the external pressure equals the vapor pressure of the

substance.

Pressure Correction: Record the atmospheric pressure. If it is not exactly 760 mmHg, the

observed boiling point must be corrected using a nomograph or the Clausius-Clapeyron

relation. This is crucial as boiling point is pressure-dependent.

Protocol 2: Density Measurement using a Pycnometer
Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a

flask with a precise, known volume, allowing for a highly accurate determination of a liquid's

density.

Methodology:

Calibration: Clean and thoroughly dry a pycnometer. Weigh it precisely (m₁).

Fill with Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C)

and weigh it again (m₂). The volume of the pycnometer (V) can be calculated using the

known density of water at that temperature: V = (m₂ - m₁) / ρ_water. This calibration step is

critical for accuracy.

Sample Measurement: Empty and dry the pycnometer completely.
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Fill with Sample: Fill the calibrated pycnometer with 2-Methyl-4-
(trifluoromethoxy)benzaldehyde at the same temperature and weigh it (m₃).

Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V.

Repeat: Perform the measurement in triplicate to ensure reproducibility and report the

average value.

Conclusion
The physical properties of 2-Methyl-4-(trifluoromethoxy)benzaldehyde are dictated by its

unique molecular architecture. Its high boiling point, density greater than water, and

characteristic refractive index are consistent with a fluorinated aromatic aldehyde of its

molecular weight. The compound's noted air sensitivity is a critical handling parameter,

requiring storage under an inert atmosphere to prevent oxidative degradation. While

computational predictions provide valuable initial data, rigorous experimental verification using

standardized protocols is essential for any research or development application. This

foundational data is indispensable for chemists aiming to leverage this versatile building block

in the synthesis of next-generation pharmaceuticals and materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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